molecular formula C10H8F4O B13434952 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one

2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one

Cat. No.: B13434952
M. Wt: 220.16 g/mol
InChI Key: HPIVBYVUMJNQNF-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one is a fluorinated aromatic ketone characterized by a p-tolyl (4-methylphenyl) group attached to a propan-1-one backbone with tetrafluoro substitution at the 2- and 3-positions. The fluorine atoms impart strong electron-withdrawing effects, influencing its reactivity, solubility, and spectroscopic properties. Applications likely align with fluorinated intermediates in pharmaceuticals, agrochemicals, or materials science, given the utility of similar compounds (e.g., as solvents or intermediates in CD coatings) .

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C10H8F4O/c1-6-2-4-7(5-3-6)8(15)10(13,14)9(11)12/h2-5,9H,1H3

InChI Key

HPIVBYVUMJNQNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one typically involves the fluorination of appropriate precursors. One common method is the reaction of p-tolylacetone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,3,3,3-Pentafluoro-1-(p-tolyl)propan-1-one

  • Structural Difference : Features an additional fluorine atom at the 3-position (C₃F₅ instead of C₂F₄).
  • The pentafluoro variant is marketed with 98% purity for medicinal purposes, suggesting higher synthetic complexity .
  • Applications: Used in organic electronic devices, similar to fluorinated alcohols like 2,2,3,3-tetrafluoro-1-propanol (TFP), which serves as a solvent in polyelectrolyte synthesis .

3,3,3-Trifluoro-1-(p-tolyl)propan-1-one

  • Impact on Properties : Reduced electron-withdrawing effects compared to the tetrafluoro compound, leading to higher reactivity at the carbonyl group. This compound’s synthesis via α-hydroxylation of ketimines with molecular oxygen highlights its utility in stereoselective reactions .
  • Spectroscopy : ¹⁹F NMR would show distinct shifts for the trifluoro vs. tetrafluoro moieties, with the latter exhibiting split peaks due to vicinal fluorine coupling .

1-(p-Tolyl)propan-1-one (Non-fluorinated Analog)

  • Structural Difference : Lacks fluorine substituents entirely.
  • Impact on Properties : Higher basicity at the carbonyl oxygen due to absence of electron-withdrawing fluorine. Lower density (~1.0 g/cm³ estimated) and boiling point compared to fluorinated analogs. Used as a precursor in sulfinyl ketimine synthesis .

2,2,3,3-Tetrafluoro-1-propanol

  • Structural Difference : Hydroxyl group replaces the ketone, with tetrafluoro substitution retained.
  • Physical Properties : Boiling point 109.5°C, density 1.4 g/cm³, and melting point -15°C . The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the ketone.

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications
2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one C₁₀H₈F₄O Not reported Inferred ~1.3 Ketone, Tetrafluoro, p-Tolyl Pharmaceutical intermediates
2,2,3,3,3-Pentafluoro-1-(p-tolyl)propan-1-one C₁₀H₇F₅O Not reported Inferred ~1.5 Ketone, Pentafluoro, p-Tolyl Medicinal chemistry
3,3,3-Trifluoro-1-(p-tolyl)propan-1-one C₁₀H₉F₃O Not reported Inferred ~1.2 Ketone, Trifluoro, p-Tolyl Stereoselective synthesis
2,2,3,3-Tetrafluoro-1-propanol C₃H₄F₄O 109.5 1.4 Alcohol, Tetrafluoro Solvent, coatings

Research Findings and Key Insights

  • Synthetic Challenges: Fluorination at the 2- and 3-positions requires precise control, as seen in the preparation of 2,2,3,3-tetrafluoro-1-propanol via specialized reagents like TFAA .
  • Spectroscopic Differentiation : ¹H and ¹⁹F NMR spectra of fluorinated ketones show distinct patterns. For example, tetrafluoro compounds exhibit split peaks due to F-F coupling, while trifluoro analogs display simpler splitting .
  • Thermal Stability : Increased fluorination correlates with higher thermal stability, making pentafluoro derivatives suitable for high-temperature applications in electronics .

Biological Activity

2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. The presence of fluorine atoms influences its biological activity, making it a subject of investigation in medicinal chemistry and biochemistry.

The compound features a p-tolyl group and a carbonyl functional group, which are critical for its interactions with biological targets. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carbonyl group, potentially affecting enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the function of various biomolecules, including enzymes and receptors.

Enzyme Inhibition

Fluorinated compounds are known to affect enzyme kinetics. For example, derivatives similar to this compound have been explored as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. The inhibition of PDHK can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders.

Inhibition of PDHK

A notable study investigated compounds structurally related to this compound as PDHK inhibitors. These compounds demonstrated effective inhibition in vitro, suggesting that similar fluorinated ketones could also exhibit this property. The study highlighted the potential for developing new therapeutic agents targeting metabolic pathways influenced by PDHK inhibition .

Antioxidant Activity

Another area of research focuses on the antioxidant properties of fluorinated compounds. While direct studies on this compound are sparse, related compounds have shown significant antioxidant activity in various assays. This suggests that the compound may possess similar properties that could be explored for therapeutic applications .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundFluorinated ketonePotential antimicrobial and enzyme inhibition
2,2-DifluoroacetophenoneFluorinated ketoneAntimicrobial activity
4-FluorobenzaldehydeFluorinated aldehydeEnzyme inhibition

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